molecular formula C25H25ClF3N5O B376480 (4-Benzylpiperazin-1-yl)[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone

(4-Benzylpiperazin-1-yl)[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone

Cat. No.: B376480
M. Wt: 503.9g/mol
InChI Key: DREIFSDUOXOYET-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of (4-Benzylpiperazin-1-yl)[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the trifluoromethyl group: This can be achieved through various methods, including the use of trifluoromethylating agents.

    Attachment of the 4-chlorophenyl group: This step typically involves a substitution reaction.

    Incorporation of the benzylpiperazine moiety: This is usually done through a coupling reaction, often using a coupling reagent such as EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques.

Chemical Reactions Analysis

(4-Benzylpiperazin-1-yl)[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

(4-Benzylpiperazin-1-yl)[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biology: The compound is used in various biological assays to study its effects on different biological pathways.

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Industry: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

When compared to similar compounds, (4-Benzylpiperazin-1-yl)[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 2-[(4-Benzylpiperazin-1-yl)carbonyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
  • 2-[(4-Benzylpiperazin-1-yl)carbonyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

These compounds share similar core structures but differ in the substituents attached to the core, which can lead to variations in their chemical and biological properties.

Properties

Molecular Formula

C25H25ClF3N5O

Molecular Weight

503.9g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone

InChI

InChI=1S/C25H25ClF3N5O/c26-19-8-6-18(7-9-19)20-14-22(25(27,28)29)34-23(30-20)15-21(31-34)24(35)33-12-10-32(11-13-33)16-17-4-2-1-3-5-17/h1-9,15,20,22,30H,10-14,16H2

InChI Key

DREIFSDUOXOYET-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NN4C(CC(NC4=C3)C5=CC=C(C=C5)Cl)C(F)(F)F

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NN4C(CC(NC4=C3)C5=CC=C(C=C5)Cl)C(F)(F)F

Origin of Product

United States

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